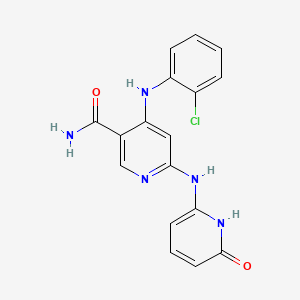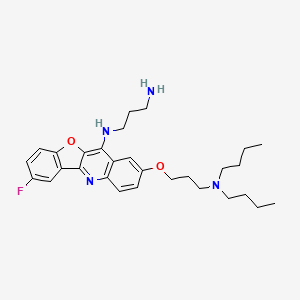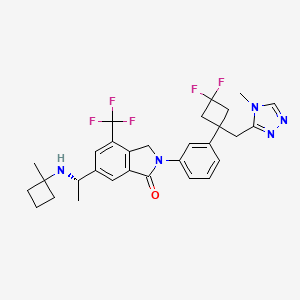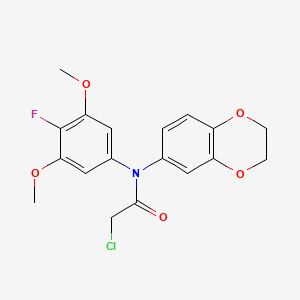
methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is a chemical compound with a unique structure that includes a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate typically involves the introduction of the trideuteriomethyl group into the ethanimidothioate structure. This can be achieved through a series of chemical reactions, including esterification and carbamoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The trideuteriomethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving isotopic labeling.
Biology: The compound can be used in studies involving metabolic pathways and enzyme mechanisms due to its deuterium content.
Industry: It may be used in the production of specialized chemicals and materials, particularly those requiring isotopic labeling for tracking and analysis.
Wirkmechanismus
The mechanism by which methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique interactions with enzymes and other biological molecules. These interactions can be studied to understand the compound’s role in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isotopically labeled ethanimidothioates and carbamoyloxy derivatives. These compounds share structural similarities but may differ in the specific isotopic labels or functional groups present.
Uniqueness
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is unique due to its trideuteriomethyl group, which imparts distinct properties such as increased metabolic stability and altered reactivity. This makes it particularly valuable in research applications where isotopic labeling is essential.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique structure and properties make it a valuable tool for studies in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C5H10N2O2S |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+/i2D3 |
InChI-Schlüssel |
UHXUZOCRWCRNSJ-OUWCRFAWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C(\C)/SC |
Kanonische SMILES |
CC(=NOC(=O)NC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




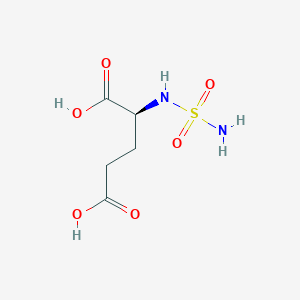
![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

